molecular formula C17H17FN4O B10948712 7-(4-fluorophenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

7-(4-fluorophenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10948712
M. Wt: 312.34 g/mol
InChI Key: VBACQKZAIYPWMV-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-N-isobutylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core structure, which is fused with a fluorophenyl group and an isobutyl group. The compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-N-isobutylpyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multistep reactions. One common approach includes the cyclization of appropriate precursors such as 5-amino-1H-pyrazole-4-carboxamide with 4-fluorobenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes further cyclization to yield the desired pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-N-isobutylpyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of reduced derivatives with amine or alkyl groups.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-N-isobutylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein-coupled receptors, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
  • 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Uniqueness

7-(4-fluorophenyl)-N-isobutylpyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the fluorophenyl group enhances its lipophilicity and potential for membrane permeability, while the isobutyl group may contribute to its binding affinity and selectivity for certain molecular targets .

Properties

Molecular Formula

C17H17FN4O

Molecular Weight

312.34 g/mol

IUPAC Name

7-(4-fluorophenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H17FN4O/c1-11(2)10-20-17(23)14-9-16-19-8-7-15(22(16)21-14)12-3-5-13(18)6-4-12/h3-9,11H,10H2,1-2H3,(H,20,23)

InChI Key

VBACQKZAIYPWMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)F

Origin of Product

United States

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